4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
4-(4-Benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique structure, which includes a benzoylbenzoyl group and a chloro-phenyl substitution, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting with the preparation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions. . The chloro-phenyl substitution can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted benzene derivatives.
Scientific Research Applications
4-(4-Benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This interaction is mediated through the benzodiazepine binding site on the GABA-A receptor, which modulates the chloride ion channel and results in hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(4-Benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the benzoylbenzoyl group and the chloro-phenyl substitution could potentially enhance its binding affinity and selectivity for certain receptor subtypes, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZCLYPSWHFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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